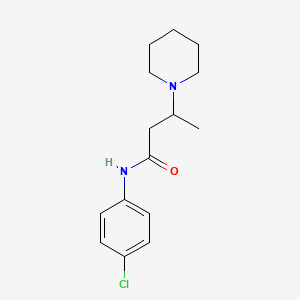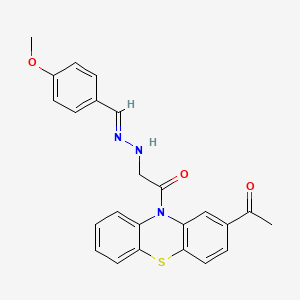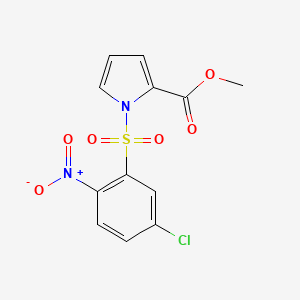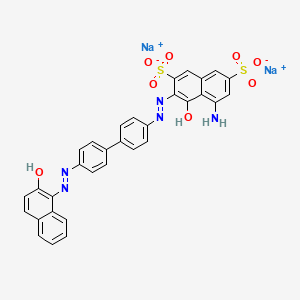
C.I. Direct Blue 19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C.I. ダイレクトブルー19は、直接染料のクラスに属する合成染料です。綿、レーヨン、紙などのセルロース系繊維の染色に、繊維業界で広く使用されています。この化合物は、鮮やかな青色と優れた染色特性で知られており、さまざまな産業用途で人気のある選択肢となっています。
製造方法
合成経路と反応条件
C.I. ダイレクトブルー19は、芳香族アミンとジアゾニウム塩を含む一連の化学反応によって合成されます。このプロセスは、通常、芳香族アミンのジアゾ化から始まり、別の芳香族化合物とカップリングして染料を形成します。反応条件は、使用される特定の反応物に応じて、酸性または塩基性の環境を伴うことがよくあります。
工業生産方法
工業環境では、C.I. ダイレクトブルー19の製造は、自動反応器を使用した大規模な化学合成で行われます。このプロセスは、温度、pH、反応物濃度などの反応パラメータを慎重に制御して、高収率と純度を実現するように最適化されています。最終生成物は、通常、ろ過と結晶化技術によって精製されます。
化学反応の分析
反応の種類
C.I. ダイレクトブルー19は、次のものを含むさまざまな化学反応を起こします。
酸化: 染料は特定の条件下で酸化され、さまざまな酸化生成物を形成します。
還元: 還元反応は、染料をより単純な化合物に分解できます。
置換: 染料は、ある官能基が別の官能基に置換される置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 亜ジチオン酸ナトリウムや亜鉛末などの還元剤がよく使用されます。
置換: 置換反応には、ハロゲンやアルキル化剤などの試薬が関与する可能性があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元は芳香族アミンを生成する可能性があります。
科学研究での応用
C.I. ダイレクトブルー19は、次のものを含む幅広い科学研究用途があります。
化学: 染料化学と反応機構を研究するためのモデル化合物として使用されます。
生物学: 生物組織と細胞を可視化する染色技術で使用されます。
医学: 診断アッセイと治療用途における潜在的な用途について調査されています。
産業: 新しい染料配合と繊維処理の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
C.I. Direct Blue 19 is synthesized through a series of chemical reactions involving aromatic amines and diazonium salts. The process typically begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the dye. The reaction conditions often involve acidic or basic environments, depending on the specific reactants used.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is usually purified through filtration and crystallization techniques.
化学反応の分析
Types of Reactions
C.I. Direct Blue 19 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction can yield aromatic amines.
科学的研究の応用
C.I. Direct Blue 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of new dye formulations and textile treatments.
作用機序
C.I. ダイレクトブルー19の作用機序は、染色される基質中の分子標的との相互作用を伴います。染料分子は繊維と強い結合を形成し、安定した鮮やかな色をもたらします。このプロセスに関与する経路には、染料分子の基質への吸着、拡散、固定が含まれます。
類似化合物の比較
類似化合物
- C.I. ダイレクトブルー1
- C.I. ダイレクトブルー15
- C.I. ダイレクトブルー218
独自性
C.I. ダイレクトブルー19は、優れた染色特性と堅牢性を提供する独自の分子構造により、ユニークです。類似化合物と比較して、安定性と退色に対する耐性が優れており、さまざまな産業用途で好ましい選択肢となっています。
類似化合物との比較
Similar Compounds
- C.I. Direct Blue 1
- C.I. Direct Blue 15
- C.I. Direct Blue 218
Uniqueness
C.I. Direct Blue 19 is unique due to its specific molecular structure, which provides excellent dyeing properties and colorfastness. Compared to similar compounds, it offers better stability and resistance to fading, making it a preferred choice for various industrial applications.
特性
CAS番号 |
6426-68-2 |
|---|---|
分子式 |
C32H21N5Na2O8S2 |
分子量 |
713.7 g/mol |
IUPAC名 |
disodium;5-amino-4-hydroxy-3-[[4-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H23N5O8S2.2Na/c33-26-17-24(46(40,41)42)15-21-16-28(47(43,44)45)31(32(39)29(21)26)37-35-23-12-7-19(8-13-23)18-5-10-22(11-6-18)34-36-30-25-4-2-1-3-20(25)9-14-27(30)38;;/h1-17,38-39H,33H2,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |
InChIキー |
PEWZRLBECRMEBP-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



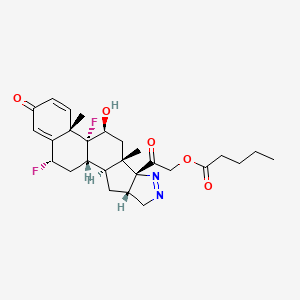

![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)
